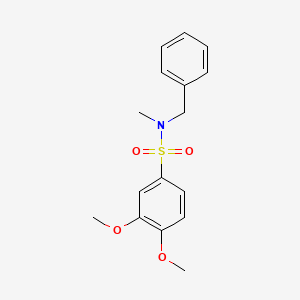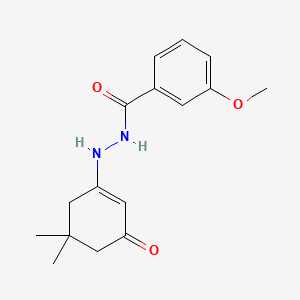![molecular formula C16H15F3N2O2 B5730035 N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MBTU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. MBTU has been found to possess several biochemical and physiological effects that make it a useful tool in various laboratory experiments.
作用機序
The mechanism of action of MBTU is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels. MBTU has been found to bind to the active sites of these proteins, thereby preventing their normal function. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
MBTU has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. MBTU has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MBTU has been found to modulate the activity of several neurotransmitter systems, affecting processes such as learning and memory.
実験室実験の利点と制限
MBTU has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological effects. However, MBTU also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets. Additionally, MBTU may not be suitable for use in certain experiments, such as those involving living organisms.
将来の方向性
There are several future directions for the use of MBTU in scientific research. One area of interest is the development of more specific inhibitors that target individual enzymes or ion channels. Additionally, MBTU may be useful in the development of new therapies for cancer and inflammation. Finally, further research is needed to fully understand the mechanisms of action of MBTU and its potential applications in various biological systems.
Conclusion:
In conclusion, MBTU is a useful tool for scientific research due to its wide range of biochemical and physiological effects. It has been shown to inhibit several enzymes and ion channels, affecting various cellular signaling pathways. MBTU has several advantages as a tool for laboratory experiments, but it also has some limitations. There are several future directions for the use of MBTU in scientific research, including the development of more specific inhibitors and the investigation of its potential therapeutic applications.
合成法
The synthesis of MBTU involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl) phenyl isocyanate in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is purified by recrystallization or chromatography.
科学的研究の応用
MBTU has been widely used in scientific research as a tool to investigate the mechanisms of various biological processes. It has been found to inhibit the activity of several enzymes, including protein kinase C, tyrosine kinases, and phosphodiesterases. MBTU has also been shown to modulate the activity of ion channels, such as the NMDA receptor, and to affect the release of neurotransmitters such as dopamine and acetylcholine.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-23-14-7-5-11(6-8-14)10-20-15(22)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIGHSNJQZXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)




![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)


![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)


![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)